6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidine core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via a reductive amination reaction involving a suitable aldehyde or ketone and piperidine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine Derivatives: These compounds share the chloropyrimidine moiety and exhibit similar biological activities.
Piperidine-Containing Compounds: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Dihydropyrimidinones: These compounds have a similar core structure and are known for their diverse biological activities.
Uniqueness
6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H19ClN6O |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
6-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C15H19ClN6O/c1-20-10-19-13(7-14(20)23)22-5-3-12(4-6-22)21(2)15-17-8-11(16)9-18-15/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
XNYLWJDAZBDBEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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